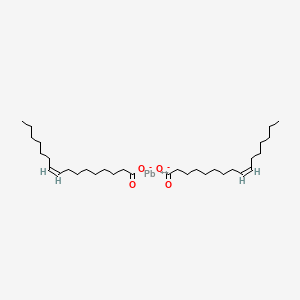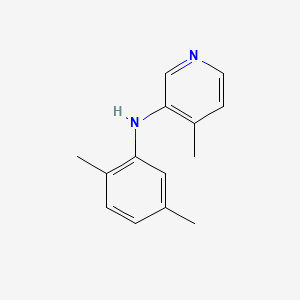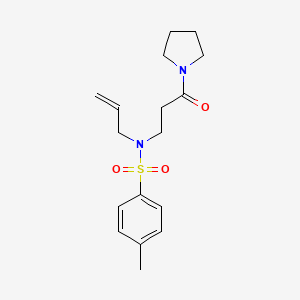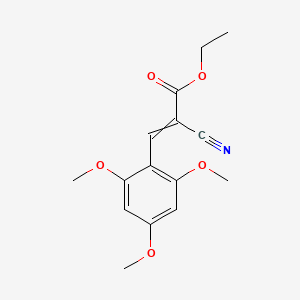![molecular formula C24H24ClNO B14137100 2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine CAS No. 78693-91-1](/img/structure/B14137100.png)
2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desethylclomifene is a metabolite of clomifene, a synthetic anti-estrogen used primarily in the treatment of infertility. Clomifene is structurally related to diethylstilbestrol and functions as a selective estrogen receptor modulator (SERM). Desethylclomifene retains some of the pharmacological properties of its parent compound, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Desethylclomifene can be synthesized through the demethylation of clomifene. This process typically involves the use of reagents such as lithium aluminum hydride (LiAlH4) or boron tribromide (BBr3) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of desethylclomifene involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as solvent extraction, crystallization, and purification through chromatography to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Desethylclomifene undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can yield desethylclomifene derivatives with altered pharmacological properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of desethylclomifene, each with unique pharmacological profiles .
Applications De Recherche Scientifique
Desethylclomifene has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of clomifene metabolites.
Biology: Studied for its effects on estrogen receptors and its potential role in modulating hormonal pathways.
Medicine: Investigated for its therapeutic potential in treating conditions related to estrogen imbalance, such as breast cancer and osteoporosis.
Mécanisme D'action
Desethylclomifene exerts its effects by binding to estrogen receptors, thereby modulating the transcription of estrogen-responsive genes. It acts as both an agonist and antagonist, depending on the target tissue. In the hypothalamus, it blocks estrogen receptors, leading to increased secretion of gonadotropin-releasing hormone (GnRH), which in turn stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. This cascade ultimately promotes ovulation .
Comparaison Avec Des Composés Similaires
Clomifene: The parent compound, used primarily for inducing ovulation.
Tamoxifen: Another SERM, used in the treatment of breast cancer.
Raloxifene: A SERM used to prevent osteoporosis in postmenopausal women.
Comparison: Desethylclomifene is unique in its dual role as both an agonist and antagonist of estrogen receptors. Unlike tamoxifen and raloxifene, which are primarily used for their anti-estrogenic effects, desethylclomifene’s balanced activity makes it a versatile compound for various therapeutic applications .
Propriétés
Numéro CAS |
78693-91-1 |
|---|---|
Formule moléculaire |
C24H24ClNO |
Poids moléculaire |
377.9 g/mol |
Nom IUPAC |
2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine |
InChI |
InChI=1S/C24H24ClNO/c1-2-26-17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21/h3-16,26H,2,17-18H2,1H3/b24-23- |
Clé InChI |
JZPXQFJYBKJJBY-VHXPQNKSSA-N |
SMILES isomérique |
CCNCCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3 |
SMILES canonique |
CCNCCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-](/img/structure/B14137025.png)

![N-(4-((1H-Benzo[d]imidazol-1-yl)methyl)phenyl)-6-chloropyrimidin-4-amine](/img/structure/B14137037.png)


![2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol](/img/structure/B14137060.png)


![5-[(3-Chlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14137074.png)



![N,N-Dimethyl-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]decan-2-amine](/img/structure/B14137090.png)
![2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol](/img/structure/B14137108.png)
